molecular formula C34H63N5O9 B7823513 Pepstatin CAS No. 39324-30-6

Pepstatin

Cat. No. B7823513
CAS RN: 39324-30-6
M. Wt: 685.9 g/mol
InChI Key: FAXGPCHRFPCXOO-LXTPJMTPSA-N
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Description

Pepstatin is a potent inhibitor of aspartyl proteases . It is a hexapeptide containing the unusual amino acid statine (Sta, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), having the sequence Isovaleryl-Val-Val-Sta-Ala-Sta (Iva-Val-Val-Sta-Ala-Sta) .


Synthesis Analysis

The synthetic route to pepstatin derivatives by a solid phase peptide synthesis using either O-protected or O-unprotected statine as a building block has been investigated . The O-tert-butyldimethylsilyl (TBS)-protected statine approach provides an improved synthetic strategy for the preparation of statine-containing peptides .


Molecular Structure Analysis

The three-dimensional crystal structure of human pepsin and that of its complex with pepstatin have been solved by X-ray crystallographic methods . The native pepsin structure has been refined with data collected to 2.2 A resolution .


Chemical Reactions Analysis

Pepstatin is a strong inhibitor for all acid proteases . It does not inhibit other groups of proteases, such as the neutral and alkaline proteases .


Physical And Chemical Properties Analysis

Pepstatin has a molecular formula of C34H63N5O9 and a molecular weight of 685.89 . It is a white to off-white solid .

Scientific Research Applications

  • Muscular Dystrophy Treatment : Pepstatin has been investigated for its potential in treating muscular dystrophy. Studies have shown that pepstatin can delay muscle tissue degeneration, which is characteristic of muscular dystrophy, suggesting its therapeutic value in this domain (Stracher, McGowan, & Shafiq, 1978).

  • Inhibition of Human Plasma Renin : Research indicates pepstatin's ability to inhibit the renin-angiotensinogen reaction in human plasma, demonstrating its potential in managing conditions related to plasma renin activity, such as hypertension (Guyene, Devaux, Ménard, & Corvol, 1976).

  • Anti-Parasitic Properties : Pepstatin has shown effectiveness against malarial aspartic proteases and exhibits parasiticidal activity. This highlights its potential application in developing antimalarial therapies (Istvan et al., 2017).

  • Osteoclast Differentiation Suppression : Pepstatin A has been found to suppress the differentiation of osteoclasts, which are cells responsible for bone resorption. This action is independent of its proteinase inhibitory activities, indicating a distinct mechanism that could be relevant in bone diseases (Yoshida et al., 2006).

  • Neutrophil Activation : Pepstatin A can activate human neutrophils, leading to the release of enzymes and generation of superoxide anion. This property suggests its potential role in studying immune responses and inflammatory processes (Smith et al., 1983).

  • Renin Inhibitors : Pepstatin analogues have been synthesized and show potent inhibitory effects against human plasma renin, which could have implications for the treatment of hypertension and related cardiovascular diseases (Guegan et al., 1986).

  • Liver Regeneration Effects : Microbial protease inhibitors like pepstatin have been shown to influence liver regeneration. They can inhibit or retard the initial surges of RNA and DNA synthesis in the liver after partial hepatectomy, suggesting a role in liver biology and potentially in liver diseases (Miyamoto, Terayama, & Onishi, 1973).

Mechanism of Action

Pepstatin A suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . This inhibition of the formation only affected osteoclast cells, i.e., not osteoblast-like cells .

Safety and Hazards

Pepstatin should be handled with personal protective equipment/face protection . It should be stored in a place with adequate ventilation . Contact with skin, eyes, or clothing should be avoided .

Relevant Papers

  • “Effects of pepsin and pepstatin on reflux tonsil hypertrophy in vitro” discusses how pepstatin exerts a protective effect by inhibiting pepsin activity .
  • “Inhibitor-assisted synthesis of molecularly imprinted microbeads for protein recognition” presents a study where pepstatin was used in an inhibitor-assisted molecular imprinting strategy .
  • “Pepstatin Inhibition Mechanism” provides insights into the mechanism of action of pepstatin .

properties

IUPAC Name

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)/t22-,23-,24-,25-,26-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGPCHRFPCXOO-LXTPJMTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046095
Record name Pepstatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pepstatin

CAS RN

26305-03-3, 39324-30-6
Record name Pepstatin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pepstatin (nonspecific)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039324306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pepstatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pepstatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEPSTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Y2T27Q1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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